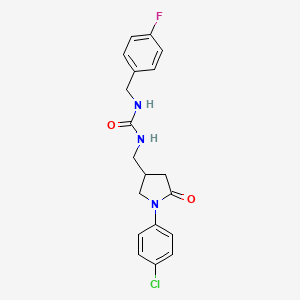

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorobenzyl)urea

Description

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorobenzyl)urea is a urea derivative characterized by a pyrrolidin-3-ylmethyl group substituted with a 4-chlorophenyl ring at the N1 position and a 5-oxo (lactam) moiety. The urea linkage connects this pyrrolidinone-containing fragment to a 4-fluorobenzyl group.

Properties

IUPAC Name |

1-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[(4-fluorophenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFN3O2/c20-15-3-7-17(8-4-15)24-12-14(9-18(24)25)11-23-19(26)22-10-13-1-5-16(21)6-2-13/h1-8,14H,9-12H2,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUMJQPJGNHVOMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorobenzyl)urea typically involves multi-step organic reactions. One common route might include:

Formation of the pyrrolidinone ring: This can be achieved through the reaction of 4-chlorobenzaldehyde with an appropriate amine and a ketone under acidic or basic conditions.

Introduction of the urea moiety: The intermediate product can then be reacted with 4-fluorobenzyl isocyanate to form the final urea derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

Catalysts: Using catalysts to speed up the reaction.

Solvents: Choosing appropriate solvents to dissolve reactants and intermediates.

Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Nucleophiles like amines, thiols.

Major Products

The major products formed depend on the type of reaction. For example:

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of new derivatives with substituted functional groups.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorobenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Key Structural Differences:

- Pyrrolidinone Core: The target compound features a 5-oxopyrrolidin-3-ylmethyl group, distinct from pyridine or triazinan cores in analogs (e.g., compounds 1–4 in Fig. 1 of ) .

- Substituents: The 4-chlorophenyl group at N1 of the pyrrolidinone contrasts with pyridin-2-yl or phenoxy groups in analogs. The 4-fluorobenzyl substituent differs from methyl or bromophenyl groups in other urea derivatives.

Implications of Substituents:

- Electron-Withdrawing Effects : The fluorine and chlorine atoms may modulate electronic interactions at binding sites.

Pharmacological Activity Comparison

The provided evidence highlights activities of related urea derivatives (Table 1).

Table 1: Comparison of Urea Derivatives

Key Observations:

- Glucokinase Activation: Compound 1’s pyridine core and dimethoxyphenyl substituents are critical for glucokinase activation .

- Analgesic Potential: Compound 3’s triazinan core and chlorobenzyl group contribute to analgesic effects . The target’s fluorobenzyl group could offer distinct receptor interactions.

Physicochemical and ADME Properties

- Solubility: The pyrrolidinone lactam may improve aqueous solubility compared to purely aromatic cores (e.g., biphenyl in compound 4) .

- Metabolic Stability : Fluorine substitution often reduces metabolic degradation, suggesting enhanced stability for the target compound compared to methyl- or methoxy-substituted analogs.

Biological Activity

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorobenzyl)urea is a complex organic compound with significant potential in medicinal chemistry. Its structural features, including a pyrrolidinone ring and urea moiety, suggest diverse biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound has a molecular formula of C18H19ClFN3O and a molecular weight of approximately 351.81 g/mol. The presence of the chlorophenyl and fluorobenzyl groups contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The compound may modulate these targets through competitive inhibition or allosteric modulation, leading to various therapeutic effects.

Antibacterial Activity

Research indicates that compounds structurally similar to this compound exhibit moderate to strong antibacterial activity against various strains. For example, studies have shown effective inhibition against Salmonella typhi and Bacillus subtilis, with some derivatives achieving IC50 values below 10 µM .

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. Inhibitory activities have been reported with IC50 values indicating strong potential for therapeutic applications in conditions like Alzheimer's disease and urinary tract infections .

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer properties, potentially through the inhibition of specific cancer-related enzymes or pathways. Further research is needed to elucidate these mechanisms.

Case Study 1: Antibacterial Screening

In a study evaluating various synthesized derivatives, compounds similar to this compound were screened for antibacterial activity. The results demonstrated that several derivatives exhibited high efficacy against S. typhi with IC50 values ranging from 2.14 µM to 6.28 µM, showcasing their potential as new antibacterial agents .

Case Study 2: Enzyme Inhibition Studies

A series of experiments assessed the inhibitory effects on AChE and urease. Compounds were tested against standard controls, revealing that many derivatives had significantly lower IC50 values than the reference drug thiourea (IC50 = 21.25 µM). These findings suggest that modifications in the structure can enhance enzyme inhibitory activity .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Chlorophenyl)-3-methylurea | Contains chlorophenyl group | Moderate antibacterial |

| 1-(4-Methoxyphenyl)-3-methylurea | Methoxy instead of chlorophenyl | Different electronic properties |

| 3-(3,5-Dimethoxyphenyl)urea | Lacks pyrrolidinone ring | Focuses on urea functionality |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.